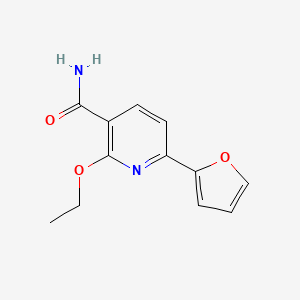

2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-ethoxy-6-(furan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-16-12-8(11(13)15)5-6-9(14-12)10-4-3-7-17-10/h3-7H,2H2,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGQLSUSVMDHIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=N1)C2=CC=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255916 | |

| Record name | 2-Ethoxy-6-(2-furanyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439111-19-0 | |

| Record name | 2-Ethoxy-6-(2-furanyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439111-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-6-(2-furanyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile, which is then converted to the carboxamide derivative through hydrolysis and subsequent amidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to form the corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions include:

- Furan-2,3-dione derivatives from oxidation.

- Amines from reduction.

- Various substituted pyridine derivatives from nucleophilic substitution.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry

2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide serves as a versatile building block in organic synthesis. Its structural characteristics allow for the formation of more complex heterocyclic compounds. It is particularly useful in synthesizing derivatives that exhibit enhanced biological activities or novel properties .

Reactions and Transformations

The compound can undergo several chemical reactions, including:

- Oxidation : The furan ring can be oxidized to yield furan-2,3-dione derivatives.

- Reduction : The carboxamide group can be reduced to amines, which are valuable intermediates in pharmaceutical synthesis.

- Substitution Reactions : The ethoxy group can be substituted with various functional groups, expanding the compound's utility in drug design .

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacteria by interfering with cell wall synthesis mechanisms. This property makes it a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have highlighted the compound's ability to stabilize G-quadruplex DNA structures, which play a role in cancer cell proliferation. This stabilization suggests potential applications in anticancer therapies, particularly for targeting telomeric DNA sequences .

Pharmaceutical Applications

Intermediate in Drug Development

Due to its unique structural features, this compound is investigated as a pharmaceutical intermediate. It can be used to synthesize various drugs aimed at treating infections and cancers. Its ability to form hydrogen bonds enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Industrial Applications

Material Science

The compound's unique properties also find applications in material science, particularly in developing advanced polymers and coatings. Its heterocyclic structure contributes to improved thermal stability and mechanical properties of materials .

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolyl Hydrazones with Furan Moieties

Compounds such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole () exhibit antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects on MCF-7 cells (IC50 = 125 µg/mL). The presence of a nitro-substituted furan and thiazole rings enhances antifungal potency, while the carboxamide group in the target compound may improve solubility or target binding compared to hydrazone derivatives .

Furopyridine Carboxamides

5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () features a fused furopyridine system with fluorinated substituents. The trifluoroethylamino group likely enhances metabolic stability, whereas the ethoxy group in the target compound may reduce steric hindrance, favoring interactions with hydrophobic binding pockets .

Physicochemical Properties

Thieno[2,3-b]pyridines

3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide () includes a thiophene ring fused to pyridine. The ethoxycarbonyl group improves lipophilicity (logP ~2.8 predicted), whereas the ethoxy group in the target compound may lower logP, enhancing aqueous solubility .

Dihydropyridine Derivatives

Data Table: Key Comparative Features

Research Findings and Implications

- Antifungal Activity : The nitro-furan substituent in thiazolyl hydrazones () correlates with antifungal efficacy, suggesting that electron-withdrawing groups on furan may enhance activity. The target compound’s unsubstituted furan may require functionalization for similar potency .

- Solubility vs.

- Structural Rigidity : Aromatic pyridine cores (target compound) offer rigidity for target binding, whereas dihydropyridines () may sacrifice affinity for flexibility .

Biological Activity

2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

The compound features a pyridine ring substituted with an ethoxy group, a furan moiety, and a carboxamide functional group. These structural elements contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

- Cell Signaling Modulation : It can modulate pathways related to cancer cell proliferation and apoptosis by interacting with various receptors and enzymes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against multiple bacterial strains, showing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Candida albicans | 32 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying its anticancer activity appears to involve induction of apoptosis and inhibition of cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.

- Cancer Treatment : In a preclinical model, administration of this compound led to tumor regression in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The ethoxy group enhances lipophilicity, facilitating membrane penetration.

- The furan ring contributes to the electron-rich environment necessary for enzyme interactions.

Comparative studies with similar compounds have shown that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide, and what reaction conditions optimize yield?

- Answer : The synthesis typically involves multi-step routes, such as Rh-catalyzed cyclization to construct the fused pyridine-furan core, followed by carboxamide functionalization . Solvent-free conditions using magnetically recoverable Fe3O4@SPNC catalysts can enhance efficiency in multi-component reactions (e.g., combining aldehydes, isocyanoacetamide, and pyridinone derivatives) . Key parameters include temperature control (e.g., 80°C), catalyst loading (5–10 mol%), and purification via column chromatography to isolate the product.

Q. Which spectroscopic techniques are most effective for structural confirmation, and what spectral markers are critical?

- Answer : High-resolution NMR (<sup>1</sup>H, <sup>13</sup>C, and 2D-COSY) identifies substituent positions (e.g., ethoxy group at C2, furan at C6). IR spectroscopy confirms the carboxamide C=O stretch (~1680 cm<sup>−1</sup>). X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks . Mass spectrometry (HRMS) verifies molecular weight (±1 ppm accuracy).

Q. What are the common functionalization sites for generating bioactive derivatives?

- Answer : The pyridine ring’s C4 position and the carboxamide NH2 group are primary sites for derivatization. Electrophilic substitution at the furan’s α-position (C2 or C5) is feasible under mild conditions . For example, Suzuki-Miyaura coupling at C6 (furan attachment) introduces aryl/heteroaryl groups, enhancing π-π stacking interactions in drug design .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution to identify reactive sites. For instance, the ethoxy group’s electron-donating effect increases nucleophilic susceptibility at C4 of the pyridine ring. Molecular docking (AutoDock Vina) can correlate substituent effects with bioactivity, as seen in imidazopyridine anti-TB agents .

Q. What strategies resolve discrepancies between theoretical and experimental NMR chemical shifts?

- Answer : Discrepancies arise from solvent effects or dynamic processes (e.g., tautomerism). Use gauge-including atomic orbital (GIAO) methods with implicit solvent models (e.g., PCM for DMSO) to improve shift predictions. If crystallographic data (SHELXL-refined) conflicts with NMR, check for polymorphism or dynamic disorder in the solid state .

Q. How do solvent and catalyst choice influence regioselectivity in cross-coupling reactions?

- Answer : Polar aprotic solvents (e.g., DMF) favor oxidative addition in Pd-catalyzed couplings, directing reactions to the pyridine’s C4 position. Fe3O4-supported Cu catalysts enhance regioselectivity in solvent-free conditions by reducing steric hindrance . For example, ligand screening (e.g., XPhos vs. SPhos) can shift selectivity from C4 to C2 in Buchwald-Hartwig aminations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.